molecular formula C16H22N2O4 B13233394 Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate

Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate

Cat. No.: B13233394
M. Wt: 306.36 g/mol
InChI Key: JNHYRXBFZFGOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Nomenclature Considerations:

  • Ester Prioritization : The methyl ester (–COOCH₃) is designated the principal functional group, overriding the carbamate’s lower seniority.
  • Locant Assignment : The cyclohexane ring is numbered to give the ester group the lowest locant (C1), followed by sequential numbering to minimize the indices of the amino and benzyloxycarbonylamino groups.
  • Benzyloxycarbonyl Terminology : The “benzyloxy” component reflects the benzyl group (–CH₂C₆H₅) attached to the carbonyl oxygen, while “carbonyl” describes the –C(O)– linkage.

Stereochemical Analysis of Cyclohexane Ring Substituents

The cyclohexane ring adopts a chair conformation, minimizing steric strain between substituents. The stereochemistry at C1 and C4 determines the spatial orientation of functional groups:

Chirality and Configuration:

  • C1 Chirality : The simultaneous presence of –COOCH₃, –NH₂, and two hydrogen atoms at C1 creates a chiral center. The R/S configuration depends on the priority of substituents (NH₂ > COOCH₃ > CH₂ groups).
  • C4 Chirality : The benzyloxycarbonylamino group introduces a second chiral center at C4, with stereochemistry determined by the spatial arrangement of –NH–C(O)O–CH₂C₆H₅ relative to the ring.

Comparative Structural Relationship to Cis/Trans Isomeric Analogues

The relative positions of the amino and benzyloxycarbonylamino groups on the cyclohexane ring permit cis/trans isomerism. These isomers exhibit distinct physicochemical properties due to variations in steric and electronic effects.

Structural Comparison:

Feature Cis Isomer Trans Isomer
Substituent Positions –NH₂ and –NH–C(O)O–CH₂C₆H₅ on same face –NH₂ and –NH–C(O)O–CH₂C₆H₅ on opposite faces
Steric Strain Higher (1,3-diaxial interactions) Lower (reduced substituent proximity)
Dipole Moments Enhanced (parallel dipole alignment) Reduced (antiparallel dipoles)

Electronic and Steric Implications:

  • Cis Isomer : Proximity of the electron-rich amino and carbamate groups increases intramolecular hydrogen bonding potential but elevates steric strain.
  • Trans Isomer : Separation of functional groups reduces steric clash and dipole-dipole interactions, favoring thermodynamic stability.

The synthetic accessibility of these isomers depends on reaction conditions, with trans isomers often predominating in equilibrium-controlled syntheses due to their lower energy.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

methyl 1-amino-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-21-14(19)16(17)9-7-13(8-10-16)18-15(20)22-11-12-5-3-2-4-6-12/h2-6,13H,7-11,17H2,1H3,(H,18,20)

InChI Key

JNHYRXBFZFGOGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)NC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group

The amino group is first protected to prevent side reactions during subsequent steps. This is typically done by reacting the free amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

  • Reaction Conditions:
    • Base: Sodium bicarbonate or sodium hydroxide is commonly used.
    • Solvent: Water, methanol, or ethanol.
    • Temperature: 0 °C to room temperature (20–40 °C) to control reaction rate and avoid decomposition.
  • Mechanism: The amine nucleophilically attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.
  • Outcome: Formation of the Cbz-protected amino acid derivative, which is more stable and easier to purify.

Purification and Isolation

  • Crystallization and recrystallization are the primary methods for purifying the protected amino acid esters.
  • Preferred washing solvents include diisopropyl ether, hexane, ether, and ethyl acetate.
  • Trituration is often employed to improve purity and remove residual salts or impurities.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Temperature Range Solvent(s) Notes
Amino group protection Benzyl chloroformate, sodium bicarbonate/base 0–40 °C Water, methanol, ethanol Formation of Cbz-protected amino derivative
Esterification Methanol, thionyl chloride 0–40 °C Methanol Methyl ester formation
Isomerization to trans isomer NaOH or KOtBu (2–3 eq.), high-boiling solvent 150–250 °C (opt. 170–240 °C) Xylene, mesitylene, decalin Conversion of cis to trans isomer
Purification Crystallization, washing with diisopropyl ether Ambient to reflux Diisopropyl ether, hexane Isolation of pure compound

Detailed Reaction Example from Patent Literature

A representative method from patent WO2003078381A1 describes the following:

  • The starting material, 4-aminocyclohexanecarboxylic acid or its reactive derivative, is treated with sodium hydroxide (2 equivalents) in xylene at 180 °C to isomerize the amino substituent to the trans configuration.
  • The amino group is then protected by reaction with benzyl chloroformate in methanol at room temperature in the presence of sodium hydroxide.
  • The resulting Cbz-protected amino acid is esterified with methanol and thionyl chloride at 0–40 °C to yield the methyl ester.
  • The product is purified by crystallization and washing with diisopropyl ether to afford the final methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate in high purity.

Analytical and Research Considerations

  • Stereochemistry Control: The trans isomer is favored and isolated due to its enhanced stability and desirable biological properties.
  • Solvent Choice: High-boiling solvents are essential for isomerization steps, while polar solvents like methanol are used for protection and esterification.
  • Base Selection: Sodium hydroxide is preferred for isomerization due to its effectiveness and availability.
  • Purification: Crystallization techniques are critical for removing salts and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group and Backbone Modifications

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups/Substituents Key Differences vs. Target Compound CAS Number Reference ID
Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate (Target) C₁₆H₂₁N₂O₄ 317.35 g/mol 1° amino, Cbz-protected amino, methyl ester Not provided
1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid C₁₆H₂₁NO₄ 291.34 g/mol Cbz-protected amino, methyl, carboxylic acid Carboxylic acid replaces methyl ester; no 1° amino 1094471-68-7
Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate C₁₈H₂₃NO₄ 317.38 g/mol Cbz-protected amino, bicyclo[2.2.2]octane backbone Rigid bicyclic scaffold vs. cyclohexane 862501-91-5
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid C₁₂H₂₁NO₄ 259.30 g/mol Boc-protected amino, carboxylic acid Boc instead of Cbz; stereospecific (1R,3S) 222530-39-4
Methyl cis-4-hydroxycyclohexanecarboxylate C₈H₁₄O₃ 158.20 g/mol Hydroxyl, methyl ester Hydroxyl replaces amino groups 3618-03-9
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 297.19 g/mol 4-bromophenyl, methyl ester Bromophenyl substituent; no amino groups 1282589-52-9

Key Structural and Functional Insights

Amino Group vs. Carboxylic Acid Substitution (): The target compound’s methyl ester enhances lipophilicity compared to the carboxylic acid analog (CAS 1094471-68-7). The absence of a free amino group in the latter limits its utility in reactions requiring nucleophilic amines (e.g., peptide coupling).

Protecting Group Chemistry ():

  • The Boc-protected analog (CAS 222530-39-4) is acid-labile, whereas the Cbz group in the target compound is base-sensitive. This distinction dictates orthogonal deprotection strategies in multi-step syntheses.

Stereochemical Variations ():

  • Stereospecific isomers (e.g., 1R,3S or 1S,3R) in cyclohexane derivatives can significantly alter biological activity. The target compound’s stereochemistry (if defined) must be carefully compared to avoid off-target effects.

Electrophilic Substitutents (): The bromophenyl group in CAS 1282589-52-9 introduces electrophilic character, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the target compound’s amino groups facilitate nucleophilic or hydrogen-bonding interactions.

Research and Application Implications

  • Medicinal Chemistry: The dual amino functionality in the target compound makes it a candidate for designing HDAC inhibitors (as seen in alkylated hydrazides in ) or peptide-based therapeutics.
  • Synthetic Utility : The methyl ester and Cbz groups allow sequential derivatization, such as ester hydrolysis followed by amide bond formation.
  • Biophysical Properties: Compared to hydroxyl- or bromine-substituted analogs, the target compound’s amino groups may improve aqueous solubility while maintaining membrane permeability.

Biological Activity

Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H22N2O4C_{16}H_{22}N_{2}O_{4} and a molecular weight of approximately 342.82 g/mol. Its structure features a cyclohexane ring with an amino group and a benzyloxycarbonyl group, which are crucial for its biological interactions. The compound is often studied in its hydrochloride salt form, enhancing its solubility and stability in biological systems .

Preliminary studies suggest that this compound may function as a glutamine mimic , potentially interacting with enzymes that utilize glutamine as a substrate. This structural similarity allows it to inhibit various biological targets, particularly in metabolic pathways related to amino acid metabolism .

In Vitro Studies

In vitro assays have indicated that this compound exhibits significant inhibitory activity against certain enzymes, particularly those involved in nucleotide synthesis. For instance, it has been evaluated as an inhibitor of CTP synthetase (CTPS), which plays a critical role in the de novo synthesis of pyrimidine nucleotides. The structure-activity relationship (SAR) studies highlight that modifications to the amino group can significantly affect the inhibitory potency .

Table 1: Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 (μM)Remarks
This compoundCTPS0.043Potent inhibitor compared to analogs
AcivicinCTPS0.12Reference compound
Br-AcivicinCTPS0.058More potent than Acivicin

Case Studies

Recent investigations have focused on the pharmacological applications of this compound in treating diseases associated with nucleotide metabolism dysregulation. For example, studies have shown its potential use in anti-cancer therapies by targeting rapidly dividing cells that rely heavily on nucleotide synthesis .

In one notable study, derivatives of this compound were tested for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated a moderate trypanocidal activity, suggesting that further optimization could enhance its therapeutic profile against parasitic infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.